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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752378 Get Quote

(Z)-SU14813, also known as SU14813, is a potent, orally bioavailable, multi-targeted receptor

tyrosine kinase (RTK) inhibitor. This technical guide provides a comprehensive overview of its

synonyms, mechanism of action, key experimental data, and relevant protocols for

researchers, scientists, and drug development professionals.

Synonyms and Alternative Names
(Z)-SU14813 is known by several identifiers, crucial for comprehensive literature and database

searches.

Type Name/Identifier

Systematic Name

(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-

N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-

1H-pyrrole-3-carboxamide

Common Name SU14813

Alternative Names SU-14813, SU 014813

CAS Number 627908-92-3

Mechanism of Action
(Z)-SU14813 exerts its biological effects by inhibiting the phosphorylation of several key

receptor tyrosine kinases involved in angiogenesis, tumor growth, and metastasis.[1] Its

primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-
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Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1]

By binding to the ATP-binding site of these kinases, (Z)-SU14813 blocks downstream signaling

pathways, leading to the inhibition of cell proliferation, migration, and survival of endothelial and

tumor cells.[1]

Targeted Signaling Pathways
The inhibition of multiple RTKs by (Z)-SU14813 disrupts several critical signaling cascades

within cancer cells and the tumor microenvironment. The primary pathways affected are the

RAS/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR

pathway, a key regulator of cell survival and growth.
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Caption: Simplified signaling pathways inhibited by (Z)-SU14813.
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Quantitative Data
Biochemical Kinase Inhibition
(Z)-SU14813 demonstrates potent inhibitory activity against a range of purified kinases. The

half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Kinase Target IC₅₀ (nM)

VEGFR1 2

VEGFR2 50

PDGFRβ 4

c-Kit 15

FLT3 15

CSF1R 20

FGFR-1 3500

EGFR >20000

Src 2500

cMet 9000

Data compiled from MedchemExpress and Patyna S, et al. Mol Cancer Ther. 2006.[2]

Cellular Activity
The inhibitory effects of (Z)-SU14813 on receptor phosphorylation and cell proliferation in

various cell-based assays are detailed below.
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Cell Line Assay Type IC₅₀ (nM)

PAE/VEGFR2 VEGFR2 Phosphorylation 5.2

PAE/PDGFRβ PDGFRβ Phosphorylation 9.9

PAE/c-Kit c-Kit Phosphorylation 11.2

NIH-3T3/PDGFRβ PDGF-dependent Proliferation 20

MV4;11 (FLT3-ITD) Autonomous Proliferation 50

U-118MG Cell Growth 50-100

PAE: Porcine Aortic Endothelial cells. Data from MedchemExpress.[2]

Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of

(Z)-SU14813.
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Caption: Workflow for a typical in vitro kinase inhibition assay.
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Methodology:

Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

Compound Dilution: Serially dilute (Z)-SU14813 in DMSO to achieve a range of desired

concentrations.

Enzyme and Substrate Preparation: Prepare a solution containing the purified recombinant

kinase and its specific substrate (e.g., a biotinylated peptide).

Incubation: In a 96-well plate, incubate the kinase and substrate with the various

concentrations of (Z)-SU14813 for a pre-determined time (e.g., 10-20 minutes) at room

temperature.

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

Reaction Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60

minutes).

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

Signal Detection: Measure the kinase activity. For example, in a luminescence-based assay,

add a detection reagent that produces a signal inversely proportional to the amount of ATP

remaining.

Data Analysis: Calculate the percent inhibition for each concentration of (Z)-SU14813 and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay
This protocol describes a general method to assess the inhibition of ligand-induced receptor

phosphorylation in cells.

Methodology:

Cell Culture: Culture cells expressing the target receptor (e.g., NIH-3T3 cells transfected with

VEGFR2) to near confluency.
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Serum Starvation: Starve the cells in a low-serum medium for 18-24 hours to reduce basal

receptor phosphorylation.

Compound Treatment: Treat the starved cells with various concentrations of (Z)-SU14813 for

a specified time (e.g., 1-2 hours).

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2)

for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates.

Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane,

and probe with antibodies specific for the phosphorylated form of the target receptor and the

total receptor protein.

Detection and Analysis: Detect the antibody binding using a suitable detection system (e.g.,

chemiluminescence) and quantify the band intensities. Normalize the phosphorylated

receptor signal to the total receptor signal and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of (Z)-SU14813
in a mouse xenograft model.

Tumor cell implantation Tumor growth to palpable size Randomization into groups Treatment with (Z)-SU14813 or vehicle Monitor tumor volume and body weight Endpoint analysis

Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft efficacy study.

Methodology:

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
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Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g.,

Colo205) into the flank of each mouse.[2]

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomization: Randomize the mice into treatment and control groups.

Drug Administration: Administer (Z)-SU14813 orally at various doses (e.g., 10, 40, 80 mg/kg,

twice daily). The control group receives the vehicle.[2]

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per

week).

Endpoint: Continue the treatment for a pre-determined period or until the tumors in the

control group reach a specific size. Euthanize the mice and excise the tumors for further

analysis (e.g., immunohistochemistry).

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to

the control group.

This technical guide provides a foundational understanding of (Z)-SU14813 for research and

development purposes. For specific applications, further optimization of the described protocols

may be necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10752378#synonyms-and-alternative-names-for-z-
su14813]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b10752378#synonyms-and-alternative-names-for-z-su14813
https://www.benchchem.com/product/b10752378#synonyms-and-alternative-names-for-z-su14813
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10752378?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

